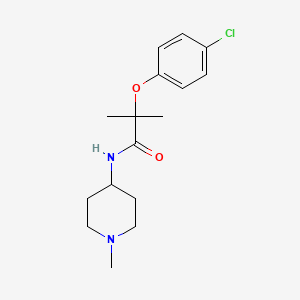
2-(4-chlorophenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide, also known as Lefamulin, is a novel antibiotic drug used for the treatment of community-acquired bacterial pneumonia. It was approved by the FDA in 2019 and is marketed under the brand name Xenleta.
作用机制
2-(4-chlorophenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide binds to the peptidyl transferase center of the bacterial ribosome and inhibits the formation of peptide bonds between amino acids during protein synthesis. This results in the inhibition of bacterial growth and the eventual death of the bacteria.
Biochemical and Physiological Effects
2-(4-chlorophenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide has been shown to have a low potential for drug interactions and is metabolized by the liver. It does not affect the QT interval, which is a measure of the time between the start of the Q wave and the end of the T wave in the heart's electrical cycle. 2-(4-chlorophenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide has also been shown to have a low potential for causing gastrointestinal side effects, such as diarrhea and nausea.
实验室实验的优点和局限性
2-(4-chlorophenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide has several advantages for lab experiments, including its broad-spectrum activity against various bacteria and its low potential for drug interactions. However, its high cost and low solubility in water can be limitations for some experiments.
未来方向
There are several future directions for the research and development of 2-(4-chlorophenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide. These include:
1. Investigating the potential of 2-(4-chlorophenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide for the treatment of other bacterial infections, such as skin and soft tissue infections.
2. Studying the pharmacokinetics and pharmacodynamics of 2-(4-chlorophenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide in different patient populations, such as children and the elderly.
3. Developing new formulations of 2-(4-chlorophenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide to improve its solubility and bioavailability.
4. Investigating the potential of 2-(4-chlorophenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide for the treatment of bacterial infections in animals, such as livestock and pets.
5. Studying the potential of 2-(4-chlorophenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide in combination with other antibiotics to improve its efficacy against certain bacterial strains.
Conclusion
2-(4-chlorophenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide is a novel antibiotic drug with broad-spectrum activity against various Gram-positive and some Gram-negative bacteria. It has a low potential for drug interactions and does not affect the QT interval. 2-(4-chlorophenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide has several advantages for lab experiments, but its high cost and low solubility in water can be limitations. There are several future directions for the research and development of 2-(4-chlorophenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide, including investigating its potential for the treatment of other bacterial infections and developing new formulations to improve its solubility and bioavailability.
合成方法
The synthesis of 2-(4-chlorophenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide involves the reaction of 4-chlorophenol with 2-bromo-2-methylpropanenitrile to form 2-(4-chlorophenoxy)-2-methylpropanenitrile. The latter is then reacted with 1-methyl-4-piperidinol to form 2-(4-chlorophenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide. The overall yield of the synthesis process is 30%.
科学研究应用
2-(4-chlorophenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide belongs to the pleuromutilin class of antibiotics, which target the bacterial ribosome and inhibit protein synthesis. It has been shown to be effective against various Gram-positive bacteria, including Streptococcus pneumoniae, Staphylococcus aureus, and methicillin-resistant Staphylococcus aureus (MRSA). 2-(4-chlorophenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide has also been shown to be effective against some Gram-negative bacteria, such as Haemophilus influenzae and Moraxella catarrhalis. It is administered orally or intravenously and has a half-life of approximately 13 hours.
属性
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-(1-methylpiperidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2/c1-16(2,21-14-6-4-12(17)5-7-14)15(20)18-13-8-10-19(3)11-9-13/h4-7,13H,8-11H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPAIUHCKPBOEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1CCN(CC1)C)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methoxybenzamide](/img/structure/B5196522.png)
![4-chloro-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5196529.png)
![(4-{[1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B5196534.png)
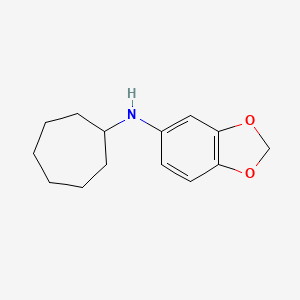
![1-(2-fluorophenyl)-4-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine](/img/structure/B5196548.png)
![3-(4-methoxyphenyl)-1-[2-(4-methoxyphenyl)-2-oxoethyl]-1,5,6,7-tetrahydropyrrolo[1,2-a]imidazol-4-ium bromide](/img/structure/B5196555.png)
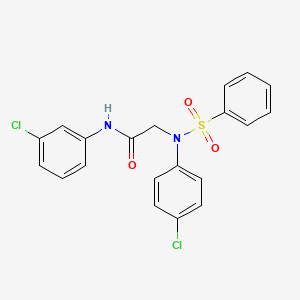
![2-{[1-methyl-2-(4-morpholinyl)-2-oxoethyl]thio}quinoline](/img/structure/B5196562.png)
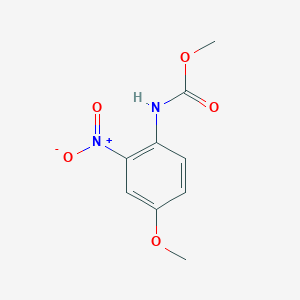
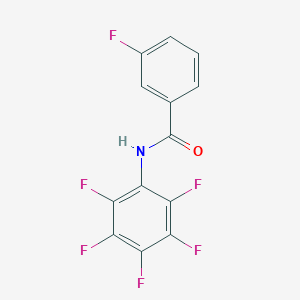
![1,1'-(4,6-dinitro-1,3-phenylene)bis[4-(2-chlorophenyl)piperazine]](/img/structure/B5196575.png)

![1-(2-hydroxy-4-methoxybenzyl)-4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-4-piperidinol](/img/structure/B5196589.png)
![1-benzyl-N-[2-(1-piperidinyl)ethyl]-4-piperidinamine](/img/structure/B5196597.png)